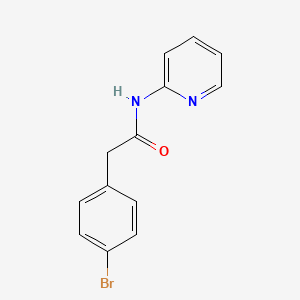

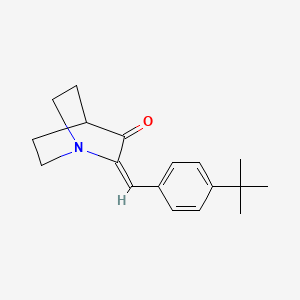

![molecular formula C23H22N2O4 B5567982 methyl 2-[3,4-bis(benzyloxy)benzylidene]hydrazinecarboxylate](/img/structure/B5567982.png)

methyl 2-[3,4-bis(benzyloxy)benzylidene]hydrazinecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Hydrazine derivatives, including methyl 2-[3,4-bis(benzyloxy)benzylidene]hydrazinecarboxylate, are of significant interest in chemical research due to their potential applications in materials science, pharmaceuticals, and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of hydrazine derivatives typically involves condensation reactions between hydrazines and ketones or aldehydes. In the context of similar compounds, a common method involves the Claisen-Schmidt condensation to produce α,β-unsaturated ketones, followed by reaction with hydrazine or its derivatives (Saouli et al., 2020).

Molecular Structure Analysis

Molecular structure analysis often employs spectroscopic techniques such as NMR, IR, and X-ray crystallography. For a related compound, X-ray diffraction confirmed a stable crystal structure, indicative of the potential for detailed structural elucidation of methyl 2-[3,4-bis(benzyloxy)benzylidene]hydrazinecarboxylate as well (Yin-zhi, 2006).

Chemical Reactions and Properties

Hydrazine derivatives engage in various chemical reactions, including cyclization, nucleophilic substitution, and addition reactions, leading to a diverse range of products. For instance, reactions with carbon disulfide and alkyl isothiocyanates have been explored for the synthesis of triazole and thiadiazole derivatives, highlighting the versatility of these compounds (Donawade et al., 2005).

Aplicaciones Científicas De Investigación

Charge-localized Radical Cations and Electron Transfer Studies : The study by Nelsen, Ismagilov, and Powell (1997) explores the structural and electronic properties of charge-localized radical cations derived from hydrazine-based compounds, including their intramolecular electron transfer rates. This research is significant for understanding the fundamental aspects of charge transfer and electron delocalization in organic molecules, which has implications for the design of molecular electronics and photovoltaic materials (Nelsen, Ismagilov, & Powell, 1997).

Antineoplastic Agents and Biological Methylating Agents : Shyam, Cosby, and Sartorelli (1985) investigated several N,N'-bis(arylsulfonyl)hydrazines, assessing their potential as biological methylating agents with antineoplastic activity against various transplanted rodent tumors. This research contributes to the development of new chemotherapeutic agents based on hydrazine derivatives (Shyam, Cosby, & Sartorelli, 1985).

Synthesis of Bacterial Biofilm and MurB Inhibitors : Mekky and Sanad (2020) synthesized novel bis(pyrazole-benzofuran) hybrids linked via a piperazine linker, demonstrating potent inhibitory activity against bacterial biofilms and the MurB enzyme. These findings are crucial for developing new strategies to combat antibiotic-resistant bacterial infections and biofilm-related diseases (Mekky & Sanad, 2020).

Oxidative Synthesis of Dicarbonyl Compounds : Li et al. (2009) focused on the iron-catalyzed oxidative synthesis of methylene-bridged bis-1,3-dicarbonyl compounds from N,N-dimethylaniline and 1,3-dicarbonyl compounds. The study highlights a highly efficient method for synthesizing key intermediates in organic synthesis and pharmaceutical chemistry (Li et al., 2009).

Novel Syntheses of Unsaturated and Deoxy Sugars : Honda, Kakehi, and Oguri (1978) reported on the reactions of methyl 4,6-O-benzylidene-α-D-glucopyranoside derivatives with hydrazines and other reagents, leading to novel syntheses of unsaturated and deoxy sugars. This research is important for the development of new synthetic pathways in carbohydrate chemistry (Honda, Kakehi, & Oguri, 1978).

Propiedades

IUPAC Name |

methyl N-[(E)-[3,4-bis(phenylmethoxy)phenyl]methylideneamino]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O4/c1-27-23(26)25-24-15-20-12-13-21(28-16-18-8-4-2-5-9-18)22(14-20)29-17-19-10-6-3-7-11-19/h2-15H,16-17H2,1H3,(H,25,26)/b24-15+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUUVZHLJZYDMKZ-BUVRLJJBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NN=CC1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)N/N=C/C1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl (2E)-2-[3,4-bis(benzyloxy)benzylidene]hydrazinecarboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-{[(3-methylbutyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5567900.png)

![4-{[4-(allyloxy)-3-methoxybenzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5567945.png)

![[4-(2-chloro-5-piperidin-1-ylbenzoyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5567954.png)

![5,6,7-trimethyl-2-(morpholin-4-ylsulfonyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5567969.png)

![N-{[3-(2-fluorophenyl)-5-isoxazolyl]methyl}-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5567975.png)

![N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5567991.png)

![3-isopropyl-N-{1-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]ethyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5568017.png)

![N-(4-ethylphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5568021.png)